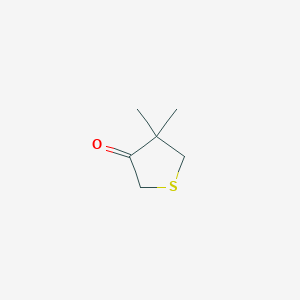

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-2,2-dimethylcyclopropane-1-carbaldehyde (1-BDC) is an organic compound, a brominated derivative of cyclopropane. It is a colourless liquid with a pungent odour. It has been widely used in organic synthesis, particularly in the preparation of organometallic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, dyes, and other compounds.

作用機序

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde acts as a nucleophilic reagent, allowing for the substitution of a bromine atom with an oxygen atom from DMSO. The reaction is typically catalyzed by a base, such as potassium carbonate or sodium hydroxide, which helps to activate the nucleophile and facilitate the reaction.

Biochemical and Physiological Effects

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde has not been extensively studied for its biochemical or physiological effects. It is known to be toxic if inhaled or ingested, and has been classified as an irritant by the European Union. In laboratory settings, it should be handled with caution and appropriate protective equipment should be worn.

実験室実験の利点と制限

The main advantage of using 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde in laboratory experiments is its relative ease of synthesis. The reaction is relatively simple and can be carried out at relatively low temperatures. Additionally, it can be used to synthesize a variety of compounds, including organometallic compounds, pharmaceuticals, and dyes.

However, there are some limitations to using 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde in laboratory experiments. It is a toxic compound and should be handled with caution. Additionally, the reaction requires the use of a catalyst, which can be expensive and difficult to obtain.

将来の方向性

In the future, 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde could be used in a variety of applications, such as the synthesis of new catalysts for use in organic synthesis. Additionally, it could be used in the synthesis of new pharmaceuticals, dyes, and other compounds. It could also be used in the development of new materials for use in nanotechnology applications. Finally, it could be used to synthesize new polymers and other materials for use in a variety of applications.

合成法

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde can be synthesized from the reaction of 1-bromocyclopropane with dimethyl sulfoxide (DMSO) in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, with the bromine atom being replaced by the oxygen atom of DMSO. The reaction is typically carried out at temperatures of between 70-80°C, and requires the use of a catalyst such as potassium carbonate or sodium hydroxide.

科学的研究の応用

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organometallic compounds, including those used in the development of new catalysts. It has also been used to prepare a variety of other compounds, such as pharmaceuticals, dyes, and polymers. In addition, it has been used in the synthesis of polymers and other materials for use in nanotechnology applications.

特性

| { "Design of the Synthesis Pathway": "The synthesis of 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,2-dimethylcyclopropanecarboxylic acid", "thionyl chloride", "sodium bromide", "sodium hydroxide", "acetic anhydride", "pyridine", "chromic acid" ], "Reaction": [ "Step 1: Conversion of 2,2-dimethylcyclopropanecarboxylic acid to 2,2-dimethylcyclopropanecarbonyl chloride using thionyl chloride", "Step 2: Reaction of 2,2-dimethylcyclopropanecarbonyl chloride with sodium bromide in the presence of sodium hydroxide to yield 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid", "Step 3: Esterification of 1-bromo-2,2-dimethylcyclopropane-1-carboxylic acid with acetic anhydride and pyridine to form the corresponding methyl ester", "Step 4: Oxidation of the methyl ester using chromic acid to yield 1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde" ] } | |

CAS番号 |

55264-76-1 |

製品名 |

1-bromo-2,2-dimethylcyclopropane-1-carbaldehyde |

分子式 |

C6H9BrO |

分子量 |

177 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。